(3-溴-5-硝基苯基)(吗啉基)甲酮

描述

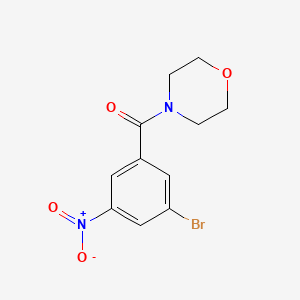

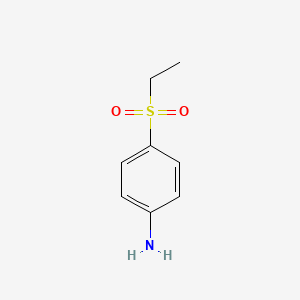

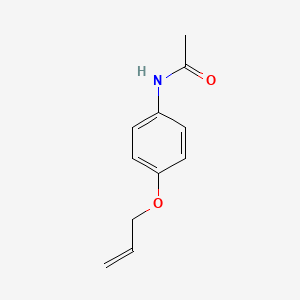

“(3-Bromo-5-nitrophenyl)(morpholino)methanone” is a heterocyclic organic compound . It has a molecular weight of 315.12 and its IUPAC name is 4-(3-bromo-5-nitrobenzoyl)morpholine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用

抗炎和胃保护性能

一项研究表明,包括结构类似于(3-溴-5-硝基苯基)(吗啉基)甲酮的某些香豆素具有抗炎和胃保护性能。合成的香豆素有效抑制了海藻胶诱导的大鼠爪水肿,并显示出显著的活性,可保护免受乙酰水杨酸诱导的溃疡,与西米替丁相当。这表明类似化合物在治疗炎症和胃溃疡方面具有潜在应用(Okunrobo, Usifoh, & Uwaya, 2006)。

亚硝化剂定位和生物合成

对暴露于二氧化氮的小鼠的研究揭示了存在一种与吗啉相互作用的亚硝化剂(NSA),吗啉是(3-溴-5-硝基苯基)(吗啉基)甲酮的结构组分。这种剂主要存在于皮肤中,并参与N-亚硝基吗啉的生物合成。这些发现突显了皮肤对二氧化氮的显著暴露以及其在亚硝胺化合物形成中的作用(Mirvish, Sams, & Issenberg, 1983)。

对肝癌发生的化学预防作用

一项关于由亚硝酸钠和吗啉诱导的大鼠肝癌的研究表明,S-甲基半胱氨酸显著减少了致癌病灶的形成并降低了肝细胞增殖。这项研究强调了与吗啉相互作用的化合物的潜在化学预防应用,减少由环境致癌物引起的肝癌风险(Wei et al., 2000)。

抗雌激素活性

对结构类似于(3-溴-5-硝基苯基)(吗啉基)甲酮的新型二氢萘异构体的研究突显了强大的抗雌激素活性。这些化合物表现出高的结合亲和力与大鼠子宫细胞质雌激素受体,超过了雌二醇。这表明在对雌激素水平敏感的疾病中可能有潜在的治疗应用(Jones et al., 1979)。

氮氧化物的体内亚硝化潜力

研究表明氮氧化物对吗啉的体内亚硝化潜力,吗啉是(3-溴-5-硝基苯基)(吗啉基)甲酮的组分之一。这种亚硝化过程导致N-亚硝基吗啉的形成,突显了吗啉结构与大气污染物之间的相互作用,这可能对环境健康和安全产生影响(Iqbal, Dahl, & Epstein, 1980)。

安全和危害

The compound may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

属性

IUPAC Name |

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMLQTYOVVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649997 | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-nitrophenyl)(morpholino)methanone | |

CAS RN |

941294-19-5 | |

| Record name | (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)